molecular formula C15H21N5O2S B6043635 2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(4-ethoxyphenyl)butanamide

2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(4-ethoxyphenyl)butanamide

Cat. No.: B6043635
M. Wt: 335.4 g/mol
InChI Key: NTUUEPDNCKDGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(4-ethoxyphenyl)butanamide, also known as AMTB, is a compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(4-ethoxyphenyl)butanamide acts as a voltage-dependent blocker of T-type calcium channels. It binds to the channel pore and prevents the influx of calcium ions into the cell. This results in a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain perception in animal models, suggesting that it may have potential as a pain medication. This compound has also been shown to improve sleep quality and reduce seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(4-ethoxyphenyl)butanamide in lab experiments is its high potency and selectivity for T-type calcium channels. This allows for precise manipulation of neuronal excitability and neurotransmitter release. However, one limitation is that this compound may have off-target effects on other ion channels, which could confound experimental results.

Future Directions

There are several future directions for research on 2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(4-ethoxyphenyl)butanamide. One area of interest is the potential use of this compound as a pain medication. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is the role of T-type calcium channels in neurological disorders, such as epilepsy and Alzheimer's disease. This compound may provide a useful tool for studying the underlying mechanisms of these disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(4-ethoxyphenyl)butanamide involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form 4-ethoxyphenylacetyl chloride. This compound is then reacted with 3-amino-5-(methylthio)-1,2,4-triazole to form this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(4-ethoxyphenyl)butanamide has been studied for its potential applications in scientific research. It has been found to be a potent and selective blocker of the T-type calcium channel, which plays a crucial role in regulating neuronal excitability. This compound has been used to study the role of T-type calcium channels in various physiological processes, including pain perception, sleep, and epilepsy.

Properties

IUPAC Name

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-4-12(20-14(16)18-19-15(20)23-3)13(21)17-10-6-8-11(9-7-10)22-5-2/h6-9,12H,4-5H2,1-3H3,(H2,16,18)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUUEPDNCKDGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OCC)N2C(=NN=C2SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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